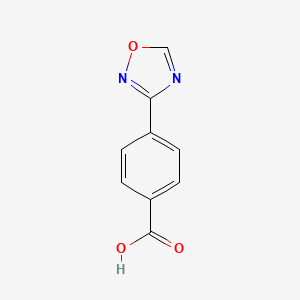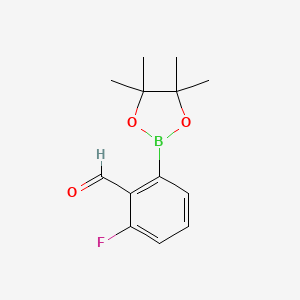![molecular formula C14H11N5O B2930744 4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile CAS No. 165383-21-1](/img/structure/B2930744.png)
4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile
Descripción general
Descripción
“4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile” is a synthetic compound with a molecular weight of 265.27 . It is also known by its IUPAC name, 4-(1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy)benzonitrile . The compound is stored at temperatures between 2 and 8 degrees Celsius .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which is the core structure of the compound, has been extensively studied . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis
The molecular structure of “4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core structure . The InChI code for this compound is 1S/C14H11N5O/c1-10(20-12-4-2-11(8-15)3-5-12)13-6-7-16-14-17-9-18-19(13)14/h2-7,9-10H,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.27 . It is stored at temperatures between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Bioactive Compounds
The core structure of 1,2,4-triazolo[1,5-a]pyrimidine is found in many medicinal compounds due to its biological activity. It’s involved in the synthesis of compounds that act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These inhibitors have potential applications in treating various diseases, including autoimmune disorders and cancers .
Agriculture: Development of Pesticides
In agriculture, derivatives of this compound are used to create antibacterial , antifungal , antiviral , and antiparasitic agents . These substances help protect crops from pests and diseases, thereby enhancing yield and food security.
Antimalarial Research
Compounds synthesized from 1,2,4-triazolo[1,5-a]pyrimidine serve as dihydroorotate dehydrogenase inhibitors with antimalarial activity . This application is crucial in the ongoing fight against malaria, a disease that affects millions worldwide.
Material Science: Electronic and Photonic Materials
The heterocyclic compounds derived from this scaffold have applications in material sciences, particularly in the development of electronic and photonic materials . These materials are essential for creating advanced electronic devices and systems.
Cardiovascular Therapeutics
Some derivatives are used in the treatment of cardiovascular disorders . They can act as vasodilators, helping to manage conditions like hypertension and improving heart health.
Anticancer Research
The triazolopyrimidine derivatives exhibit anticancer properties . They are being studied for their potential to inhibit the growth of cancer cells and could be key in developing new cancer therapies.
HIV Research
These compounds are also investigated for their pharmacological activity caused by binding to HIV TAR RNA . This research is significant for the development of new treatments for HIV/AIDS.
Synthesis of Coordination Compounds
Lastly, 1,2,4-triazolo[1,5-a]pyrimidine derivatives are versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, which has implications for both medicinal chemistry and materials science .
Mecanismo De Acción
Target of Action
The compound 4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . These compounds are known to exhibit various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mode of Action
For instance, they can act as inhibitors by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor , it could be inferred that it may impact the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response.
Result of Action
Given its potential role as an inhibitor of jak1 and jak2 , it could be inferred that it may have anti-inflammatory and immunosuppressive effects, as the JAK-STAT pathway is known to play a key role in immune response.
Propiedades
IUPAC Name |
4-[1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-10(20-12-4-2-11(8-15)3-5-12)13-6-7-16-14-17-9-18-19(13)14/h2-7,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWOAZYLVJYVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2930661.png)
![2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2930664.png)

![Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930667.png)

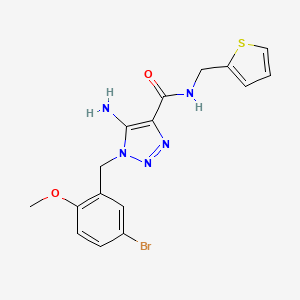
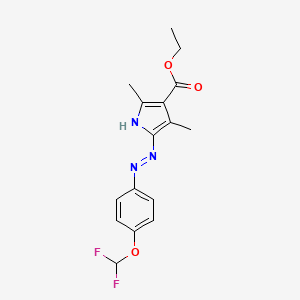
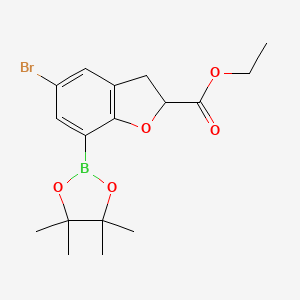
![[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B2930675.png)
![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)
